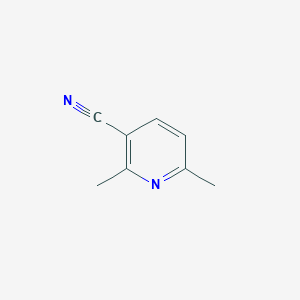

2,6-Dimethylnicotinonitrile

Description

This compound is cataloged as a specialty chemical () and is likely utilized in organic synthesis, particularly as a precursor for pharmaceuticals or agrochemicals due to its reactive nitrile group and aromatic framework.

Properties

Molecular Formula |

C8H8N2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2,6-dimethylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H8N2/c1-6-3-4-8(5-9)7(2)10-6/h3-4H,1-2H3 |

InChI Key |

QGXZAZZCEUKMGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

2,6-Dimethylisonicotinonitrile

- Structural Differences: A positional isomer with methyl groups at the 2- and 6-positions but a nitrile group at the 4-position (isonicotinonitrile backbone).

- For example, the 4-nitrile may stabilize adjacent positions differently compared to the 3-nitrile in 2,6-dimethylnicotinonitrile.

- Applications : Likely used in similar synthetic pathways but with distinct regioselectivity outcomes.

2,6-Dichloronicotinonitrile (CAS 40381-90-6)

- Structural Differences : Chlorine atoms replace methyl groups at the 2- and 6-positions (Molecular Formula: C₆H₂Cl₂N₂; MW: 173.00 g/mol) ().

- Reactivity: Chlorine’s electronegativity enhances electrophilicity, making this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, methyl groups in this compound may promote steric hindrance or electron-donating effects.

2-Amino-6-methylnicotinonitrile (CAS 84647-20-1)

- Structural Differences: An amino group (-NH₂) replaces the 2-methyl group (Molecular Formula: C₇H₇N₃; MW: 133.15 g/mol) ().

- Electronic and Solubility Properties: The amino group is electron-donating, increasing the electron density of the pyridine ring and enhancing hydrogen-bonding capability, which may improve aqueous solubility compared to this compound.

- Applications: The amino group enables participation in condensation reactions (e.g., forming heterocycles like triazines), whereas the methyl groups in this compound may favor alkylation or oxidation pathways.

2-(Benzyloxy)-4,6-dimethylnicotinonitrile

Table 1: Key Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity/Solubility Trends |

|---|---|---|---|---|

| This compound | C₇H₆N₂ (inferred) | ~118.14 | 2,6-CH₃; 3-CN | Moderate steric hindrance, nitrile reactivity |

| 2,6-Dichloronicotinonitrile | C₆H₂Cl₂N₂ | 173.00 | 2,6-Cl; 3-CN | Electrophilic, cross-coupling suitable |

| 2-Amino-6-methylnicotinonitrile | C₇H₇N₃ | 133.15 | 2-NH₂; 6-CH₃; 3-CN | Enhanced H-bonding, higher solubility |

| 2-(Benzyloxy)-4,6-dimethylnicotinonitrile | C₁₅H₁₄N₂O | 250.29 (inferred) | 2-OCH₂C₆H₅; 4,6-CH₃; 3-CN | High lipophilicity, steric bulk |

Research Findings and Computational Insights

- Spectroscopic and Thermodynamic Properties : DFT studies on similar pyridine derivatives () suggest that methyl and nitrile groups influence vibrational spectra (FT-IR) and electronic absorption (UV-vis). For example, methyl groups may redshift absorption maxima due to hyperconjugative effects.

- Thermodynamic Stability: Temperature-dependent studies () indicate that methyl-substituted compounds exhibit predictable entropy and enthalpy trends, which could guide synthetic optimization for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.